CID 137958591

Description

No direct information about CID 137958591 is provided in the evidence. The term "CID" typically refers to a PubChem Compound Identifier, but none of the documents explicitly describe its structure, properties, or applications. For example:

Recommendation: To proceed, the compound’s IUPAC name, molecular formula, and structural data (e.g., NMR, mass spectrum) are required. These details are critical for identifying analogs and conducting comparisons.

Propriétés

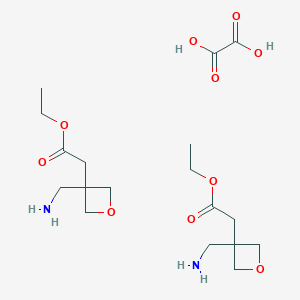

IUPAC Name |

ethyl 2-[3-(aminomethyl)oxetan-3-yl]acetate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H15NO3.C2H2O4/c2*1-2-12-7(10)3-8(4-9)5-11-6-8;3-1(4)2(5)6/h2*2-6,9H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJIQJZGZPWRMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)CN.CCOC(=O)CC1(COC1)CN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

However, general guidelines for comparative analysis can be inferred:

a. Structural Analogs

- Example from : Oscillatoxin derivatives (e.g., 30-methyl-oscillatoxin D, CID 185389) share a core macrocyclic lactone structure but differ in substituents (e.g., methyl groups) .

- Methodology : Compare substituents, stereochemistry, and functional groups using spectroscopic data (e.g., GC-MS, NMR) and computational modeling.

b. Functional Analogs

- Example from : Compounds with similar applications (e.g., antimicrobial, anticancer) should be compared based on efficacy (e.g., IC50 values), toxicity, and mechanistic pathways .

c. Data Table Framework

Critical Limitations in the Evidence

- Lack of Primary Data: No structural, spectral, or bioactivity data for this compound are provided.

- Focus on Manuscript Guidelines : –12 emphasize formatting rules (e.g., tables, references) but lack chemical data .

- Mismatched Analogs : describes oscillatoxins, which are unrelated to this compound based on available information .

Recommendations for Further Research

Access PubChem Database : Retrieve this compound’s entry for structural and property data.

Literature Review : Search SciFinder, Reaxys, or PubMed for peer-reviewed studies on this compound.

Experimental Validation: Conduct comparative assays (e.g., cytotoxicity, solubility) against known analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.